N-(5-chloro-2-methylphenyl)-1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes an imidazole ring, a carboxamide group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. Common steps may include:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving precursors like glyoxal and ammonia.
Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.
Substitution reactions: Aromatic substitution reactions are used to introduce the chloro and methyl groups on the phenyl ring.
Acylation reactions: The acetamido group is introduced through acylation of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Aromatic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide
- N-(2-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
- N-(5-chloro-2-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-(5-chloro-2-methylphenyl)-1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups and aromatic substituents. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O4/c1-18-4-8-21(29)14-23(18)32-28(35)24-16-33(17-30-24)15-19-5-9-22(10-6-19)31-27(34)13-20-7-11-25(36-2)26(12-20)37-3/h4-12,14,16-17H,13,15H2,1-3H3,(H,31,34)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBOOHLPKLFKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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